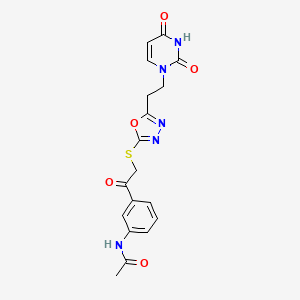

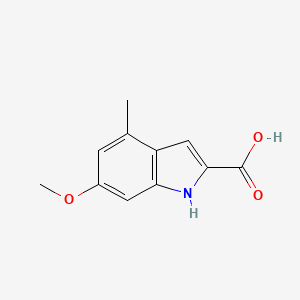

N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)furan-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)furan-2-carboxamide, also known as DIQFA, is a chemical compound with potential therapeutic applications. It belongs to the class of sulfonyl-containing compounds and has been the subject of extensive research in recent years.

Scientific Research Applications

Therapeutic Agent Applications

Research has demonstrated the potential of derivatives similar to N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)furan-2-carboxamide in various therapeutic domains. A study focused on a derivative synthesized through Povarov cycloaddition reaction/N-furoylation processes showed that such compounds exhibit potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties. This indicates a broad spectrum of potential therapeutic applications, ranging from cancer treatment to managing infections and inflammation (Bonilla-Castañeda, Villamizar-Mogotocoro, & Kouznetsov, 2022).

Enhancement of Analgesic Properties

Another study utilized bioisosteric replacement methodology to enhance the analgesic properties of compounds closely related to the subject chemical. By replacing the benzyl phenyl ring with an isosteric heterocycle, significant increases in analgesic activity were observed. This research underscores the potential for chemical modifications of the core structure to enhance therapeutic efficacy, particularly in pain management (Ukrainets, Mospanova, & Davidenko, 2016).

Tyrosinase Inhibition for Therapeutic and Cosmetic Applications

A study on the synthesis of new derivatives, including furan-2-carboxamide compounds, revealed potent inhibition of the tyrosinase enzyme. These findings suggest potential applications in treating hyperpigmentation disorders and as agents in cosmetic formulations to regulate melanin production. The study highlights the compounds' effectiveness as tyrosinase inhibitors, with potential implications for dermatological use (Dige et al., 2019).

Antitumor Activities

The antitumor potential of isoquinoline derivatives has been extensively explored, with some compounds demonstrating significant antineoplastic activity. Such studies indicate that modifications to the isoquinoline structure can lead to potent antitumor agents, suggesting a possible research avenue for developing new cancer therapies (Liu et al., 1995).

CFTR Chloride Channel Gating Modulation

Sulfamoyl-4-oxoquinoline-3-carboxamides, structurally related to the compound of interest, have been synthesized as correctors for defective DeltaF508-cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel gating. This suggests potential therapeutic applications in treating cystic fibrosis by modulating CFTR channel activity, highlighting the compound's relevance in addressing genetic disorders (Suen et al., 2006).

properties

IUPAC Name |

N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O4S/c19-16(15-6-3-10-22-15)17-8-11-23(20,21)18-9-7-13-4-1-2-5-14(13)12-18/h1-6,10H,7-9,11-12H2,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBJVDPHRJAQXFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)S(=O)(=O)CCNC(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)furan-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(8-(3,5-dimethylpiperidin-1-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2894590.png)

![1-(3,4-dimethylphenyl)-8-fluoro-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2894600.png)

![[4-[(Z)-2-Cyano-3-(2-methoxyanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] thiophene-2-carboxylate](/img/structure/B2894604.png)

![1-{[2-(Morpholin-4-yl)ethyl]amino}-3-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2894607.png)

![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2894612.png)